2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide
CAS No.: 1251677-76-5
Cat. No.: VC5232387
Molecular Formula: C18H22N4O3
Molecular Weight: 342.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251677-76-5 |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.399 |
| IUPAC Name | 2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H22N4O3/c1-13-3-5-15(6-4-13)20-16(23)12-22-17(24)11-14(2)19-18(22)21-7-9-25-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,20,23) |
| Standard InChI Key | CJLLUGCGYLWQDF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
The compound’s IUPAC name, 2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(4-methylphenyl)acetamide, reflects its core pyrimidinone scaffold substituted with a morpholine ring and a p-tolyl acetamide side chain. Key properties include:
| Property | Value |
|---|---|
| CAS No. | 1251677-76-5 |
| Molecular Formula | C₁₈H₂₂N₄O₃ |
| Molecular Weight | 342.399 g/mol |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C |
| InChI Key | CJLLUGCGYLWQDF-UHFFFAOYSA-N |
The morpholine ring (C₄H₉NO) contributes to hydrogen-bonding capacity, while the pyrimidinone core (C₅H₅N₂O) provides a planar aromatic system for potential π-π interactions .
Crystallographic and Spectroscopic Insights
Although no crystallographic data exist for this specific compound, related morpholine-pyrimidinone hybrids exhibit defined hydrogen-bonding networks. For example, in the morpholin-4-ium salt of a sulfonamide-pyrimidine analog (C₂₂H₂₀N₅O₂S⁻), anions and cations form centrosymmetric tetramers via N–H⋯N and bifurcated N–H⋯(O,N) bonds . Such interactions highlight the morpholine group’s role in stabilizing supramolecular architectures, a feature likely shared by the target compound.
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide likely involves a multi-step sequence:
-
Pyrimidinone Core Formation: Condensation of β-keto esters with urea or thiourea derivatives under acidic or basic conditions generates the 6-oxo-1,6-dihydropyrimidine scaffold.
-
Morpholine Substitution: Nucleophilic aromatic substitution at the pyrimidine C2 position using morpholine under reflux conditions.
-
Acetamide Coupling: Reaction of the pyrimidinone intermediate with 4-methylphenylacetyl chloride or via a carbodiimide-mediated coupling .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring substitution occurs preferentially at the pyrimidine C2 position over C4/C5.
-
Solubility: The morpholine group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), but the aromatic acetamide may reduce aqueous solubility.
Hypothesized Biological Activity
Antimicrobial and Anticancer Prospects
Sulfonamide-pyrimidine hybrids, like the IUCrData-reported C₂₂H₂₀N₅O₂S⁻, exhibit antibacterial properties via dihydropteroate synthase inhibition . While the target compound lacks a sulfonamide group, its acetamide moiety may similarly interfere with bacterial folate metabolism. Additionally, the 4-methylphenyl group could enhance membrane permeability, a critical factor in anticancer drug design.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
Experimental solubility data are unavailable, but computational predictions (e.g., LogP ≈ 2.1) indicate moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance. The morpholine ring’s polarity (cLogP contribution: −0.7) may offset the hydrophobic p-tolyl group.
Metabolic Stability
Morpholine rings are susceptible to oxidative metabolism via cytochrome P450 enzymes, potentially generating N-oxide metabolites. The acetamide group may undergo hydrolysis to a carboxylic acid, necessitating prodrug strategies for oral bioavailability .
Future Research Directions
Target Identification and Validation
High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could identify primary targets. Structural modifications, such as replacing the 4-methylphenyl with halogenated aromatics, may enhance potency and selectivity.
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume